molecular formula C14H18BrNO B1596811 2-bromo-N-cyclohexyl-N-methylbenzamide CAS No. 349395-89-7

2-bromo-N-cyclohexyl-N-methylbenzamide

Cat. No.: B1596811
CAS No.: 349395-89-7
M. Wt: 296.2 g/mol
InChI Key: PDEAYYAQSYOTJP-UHFFFAOYSA-N
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Description

2-Bromo-N-cyclohexyl-N-methylbenzamide is a chemical compound with the molecular formula C14H18BrNO. It is a derivative of benzamide, featuring a bromine atom at the second position of the benzene ring, and cyclohexyl and methyl groups attached to the nitrogen atom of the amide group. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 2-bromobenzoyl chloride and cyclohexylmethylamine.

  • Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent oxidation, using a solvent such as dichloromethane or tetrahydrofuran. The reaction temperature is maintained at around 0°C to room temperature.

  • Industrial Production Methods: On an industrial scale, the reaction is performed in large reactors with continuous monitoring of temperature and pressure to ensure consistent product quality.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.

  • Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of 2-hydroxy-N-cyclohexyl-N-methylbenzamide.

  • Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of substituted benzamide derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles like sodium iodide (NaI) and various amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and their derivatives.

  • Reduction Products: Hydroxylated benzamide derivatives.

  • Substitution Products: Various substituted benzamide derivatives.

Scientific Research Applications

2-Bromo-N-cyclohexyl-N-methylbenzamide has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-bromo-N-cyclohexyl-N-methylbenzamide exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the context of its use.

Comparison with Similar Compounds

  • 2-Bromobenzamide: Similar structure but lacks the cyclohexyl and methyl groups.

  • N-Cyclohexyl-N-methylbenzamide: Similar structure but lacks the bromine atom.

  • 2-Bromo-N-ethyl-N-methylbenzamide: Similar structure but with an ethyl group instead of cyclohexyl.

Uniqueness: 2-Bromo-N-cyclohexyl-N-methylbenzamide is unique due to the presence of both the bromine atom and the cyclohexyl group, which can influence its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-bromo-N-cyclohexyl-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO/c1-16(11-7-3-2-4-8-11)14(17)12-9-5-6-10-13(12)15/h5-6,9-11H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDEAYYAQSYOTJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60367065
Record name 2-Bromo-N-cyclohexyl-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349395-89-7
Record name 2-Bromo-N-cyclohexyl-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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